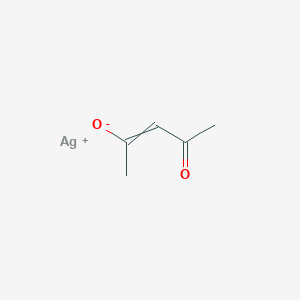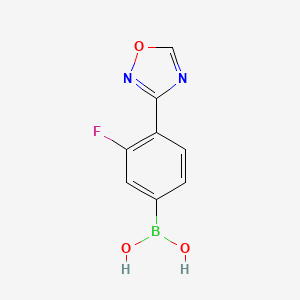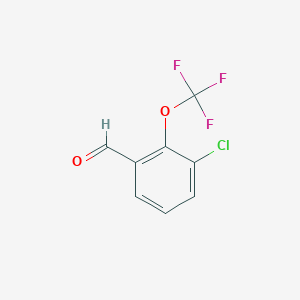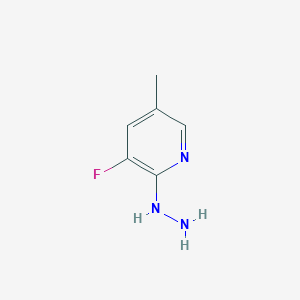
Antimony(3+) chlortetracycline trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony(3+) chlortetracycline trichloride is a coordination compound that combines antimony in its +3 oxidation state with chlortetracycline, a tetracycline antibiotic, and chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Antimony(3+) chlortetracycline trichloride typically involves the reaction of antimony trichloride (SbCl3) with chlortetracycline under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or acetone, at a specific temperature to ensure the formation of the desired coordination compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Antimony(3+) chlortetracycline trichloride can undergo various chemical reactions, including:
Oxidation: The antimony center can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions using different ligands in an appropriate solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions may result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
Antimony(3+) chlortetracycline trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the properties and reactivity of antimony complexes.
Biology: Investigated for its potential antimicrobial properties due to the presence of chlortetracycline.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of Antimony(3+) chlortetracycline trichloride involves the interaction of the chlortetracycline moiety with bacterial ribosomes, inhibiting protein synthesis. The antimony center may also contribute to the compound’s antimicrobial activity by interacting with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Antimony trichloride (SbCl3): A simple antimony compound used in various chemical reactions.
Chlortetracycline: A tetracycline antibiotic with broad-spectrum antimicrobial activity.
Antimony(3+) tetracycline trichloride: A similar coordination compound with tetracycline instead of chlortetracycline.
Uniqueness: Antimony(3+) chlortetracycline trichloride is unique due to the combination of antimony and chlortetracycline, which may result in synergistic effects and enhanced antimicrobial properties. The presence of chloride ions also influences the compound’s reactivity and stability.
Propriétés
Formule moléculaire |
C22H23Cl4N2O8Sb |
|---|---|
Poids moléculaire |
707.0 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;antimony(3+);trichloride |
InChI |
InChI=1S/C22H23ClN2O8.3ClH.Sb/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;;;;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);3*1H;/q;;;;+3/p-3/t7-,8-,15-,21-,22-;;;;/m0..../s1 |
Clé InChI |
ACBJZCOYOASOFI-QKNGJHIMSA-K |
SMILES isomérique |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Cl-].[Cl-].[Cl-].[Sb+3] |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Cl-].[Cl-].[Cl-].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)







![(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)
